![molecular formula C7H6F3IN2 B14844693 [6-Iodo-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14844693.png)
[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]methylamine: is a chemical compound that features a pyridine ring substituted with iodine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure are optimized to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the iodine or trifluoromethyl groups may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine or trifluoromethyl groups, resulting in simpler pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced pyridine derivatives with the removal of iodine or trifluoromethyl groups.
Substitution: Substituted pyridine derivatives with various functional groups replacing the iodine or trifluoromethyl groups.
Aplicaciones Científicas De Investigación
Chemistry:
Building Blocks: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology:
Biological Probes: It is used in the development of biological probes for studying enzyme activities and protein interactions.
Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry:
Mecanismo De Acción
The mechanism of action of [6-Iodo-4-(trifluoromethyl)pyridin-2-YL]methylamine involves its interaction with specific molecular targets such as enzymes and receptors. The presence of iodine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context .
Comparación Con Compuestos Similares
- [6-Iodo-2-(trifluoromethyl)pyridin-4-yl]amine
- [4-Iodo-2-(trifluoromethyl)pyridin-6-yl]amine
- [2-Iodo-4-(trifluoromethyl)pyridin-6-yl]amine
Uniqueness: The unique combination of iodine and trifluoromethyl groups on the pyridine ring of [6-Iodo-4-(trifluoromethyl)pyridin-2-YL]methylamine imparts distinct chemical properties such as high electronegativity and steric hindrance, which can influence its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C7H6F3IN2 |
|---|---|
Peso molecular |
302.04 g/mol |
Nombre IUPAC |
[6-iodo-4-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H6F3IN2/c8-7(9,10)4-1-5(3-12)13-6(11)2-4/h1-2H,3,12H2 |
Clave InChI |
HZKHZZDXVVTRNI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CN)I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


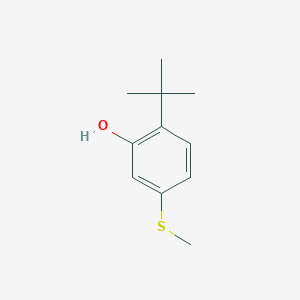
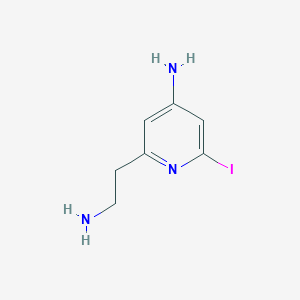
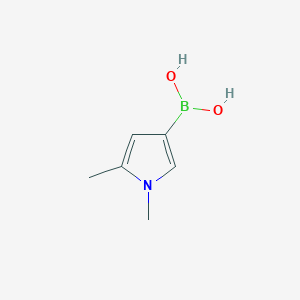
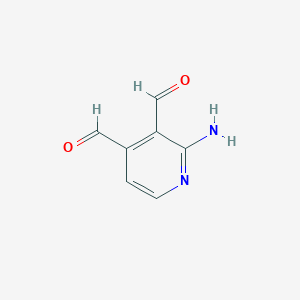
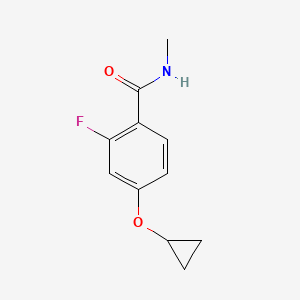
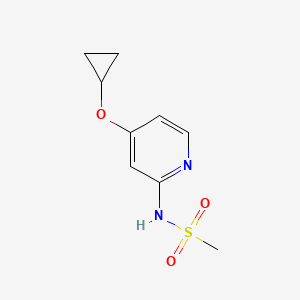
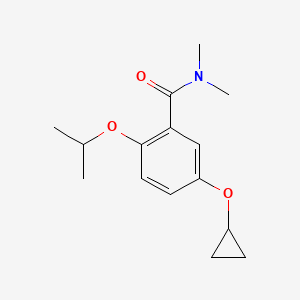
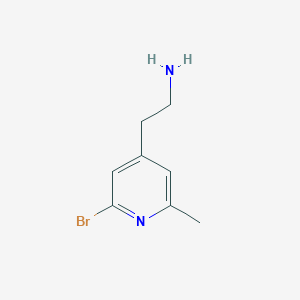
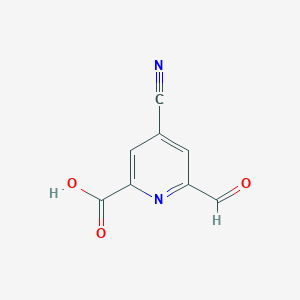
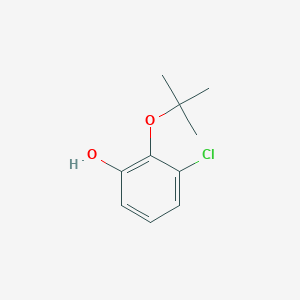
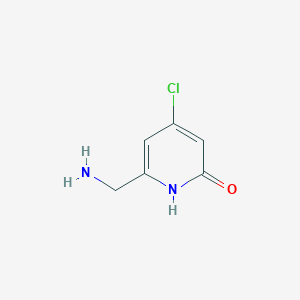

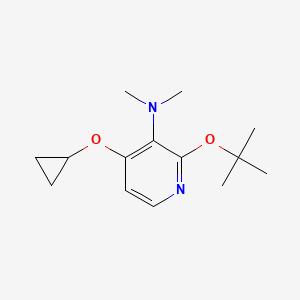
![(2-[(4-Methoxyphenyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844741.png)
